Enzalutamide

Catalog No.
S548657
CAS No.
915087-33-1
M.F
C21H16F4N4O2S
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enzalutamide

CAS Number

915087-33-1

Product Name

Enzalutamide

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide

Molecular Formula

C21H16F4N4O2S

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)

InChI Key

WXCXUHSOUPDCQV-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble

Synonyms

MDV3100; MDV 3100; MDV-3100; Enzalutamide brand name: Xtandi.

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

The exact mass of the compound Enzalutamide is 464.09301 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Thiohydantoins - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Enzalutamide (CAS: 915087-33-1) is a second-generation, non-steroidal androgen receptor (AR) inhibitor developed for advanced prostate cancer research. Unlike first-generation antagonists, it acts at multiple points in the AR signaling pathway: it competitively inhibits androgen binding, prevents the nuclear translocation of the AR, and impairs the receptor's ability to bind to DNA. This multi-level blockade results in more potent and comprehensive inhibition of AR signaling, which is critical in models of castration-resistant prostate cancer (CRPC) where AR overexpression is common. Enzalutamide's distinct mechanism overcomes some limitations of earlier compounds, such as bicalutamide, which can exhibit partial agonist activity in CRPC settings.

Procuring precursors like RD162 or attempting to substitute with first-generation compounds such as bicalutamide introduces critical experimental variables. Unlike Enzalutamide, bicalutamide can act as a partial agonist in androgen receptor (AR) overexpressing models, potentially confounding results by inadvertently stimulating AR-dependent gene expression. Early-stage precursors or related analogs have not undergone the same process optimization, which can lead to higher levels of impurities that interfere with sensitive assays. For instance, dimeric byproducts generated in some synthesis routes are difficult to remove and may have unknown off-target effects. Furthermore, the specific polymorphic form and purity of the final compound are critical for achieving consistent solubility and reproducible in vivo exposure, factors that are not guaranteed with non-validated substitutes.

Binding Affinity: 5- to 8-Fold Higher Androgen Receptor Binding than Bicalutamide

Enzalutamide demonstrates a significantly stronger interaction with the androgen receptor (AR) compared to the first-generation standard, bicalutamide. In competitive binding assays, enzalutamide's affinity for the AR is 5 to 8 times higher than that of bicalutamide. One study reported an IC50 of 21 nM for enzalutamide versus 160 nM for bicalutamide in LNCaP cells, a 7.6-fold difference. This enhanced binding affinity is a primary contributor to its increased potency and ability to overcome resistance mechanisms where AR is overexpressed.

Evidence DimensionAndrogen Receptor Binding Affinity (IC50)
Target Compound Data21 nM (Enzalutamide)
Comparator Or Baseline160 nM (Bicalutamide)
Quantified Difference7.6-fold higher affinity
ConditionsCompetitive binding assay in LNCaP human prostate cancer cells.

This directly translates to requiring lower concentrations for effective receptor blockade and provides a clear rationale for selecting enzalutamide for studies involving bicalutamide-resistant models.

Solubility & Formulation: A BCS Class II Compound with Defined Formulation Pathways

Enzalutamide is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. It is practically insoluble in water but soluble in organic solvents like DMSO (approx. 20 mg/ml) and DMF (approx. 25 mg/ml). This profile necessitates specific formulation strategies, such as nanoemulsifying drug delivery systems (SNEDDS) or amorphous solid dispersions with polymers like HPMCAS or Kollidon VA64, to improve dissolution and oral bioavailability. A stable SNEDDS formulation demonstrated a 1.9-fold higher AUC compared to the commercial soft capsule product, highlighting the importance of formulation for in vivo studies. Procuring the well-characterized API is crucial for developing such reproducible formulations.

Evidence DimensionAqueous Solubility
Target Compound DataLow (BCS Class II)
Comparator Or BaselineBicalutamide (also BCS Class II, very low solubility)
Quantified DifferenceN/A (Shared class property requiring specific handling)
ConditionsStandard physicochemical property assessment.

Understanding the specific solubility and formulation requirements of Enzalutamide allows for proper experimental design and budgeting for necessary excipients, avoiding failed in vivo experiments due to poor exposure.

Preclinical Efficacy: Superior Progression-Free Survival Over Bicalutamide

In a head-to-head phase II clinical trial (STRIVE) in men with nonmetastatic or metastatic castration-resistant prostate cancer (CRPC), enzalutamide demonstrated a profound advantage over bicalutamide. Treatment with enzalutamide resulted in a median progression-free survival (PFS) of 19.4 months, compared to just 5.7 months for the bicalutamide group. This represents a 76% reduction in the risk of progression or death, providing a clear quantitative measure of its superior activity in a clinically relevant setting. This superior performance is consistent in both nonmetastatic and metastatic disease models.

Evidence DimensionMedian Progression-Free Survival (PFS)
Target Compound Data19.4 months (Enzalutamide)
Comparator Or Baseline5.7 months (Bicalutamide)
Quantified Difference13.7-month improvement in median PFS
ConditionsSTRIVE trial in patients with nonmetastatic or metastatic CRPC.

For long-term in vivo studies, this evidence provides a strong justification for the higher procurement cost of enzalutamide, as it is likely to yield more significant and translatable results than the cheaper, first-generation alternative.

CNS Penetration: Higher Brain-to-Blood Ratio Compared to Darolutamide, Lower than Apalutamide

Preclinical studies in rats using whole-body autoradiography show that enzalutamide has moderate penetration of the blood-brain barrier (BBB). When compared to other second-generation AR inhibitors, enzalutamide's brain concentrations were approximately 2-fold higher than apalutamide and 46-fold higher than darolutamide at the 8-hour timepoint. This differential BBB penetration is a critical factor in experimental design. While darolutamide's low penetration may be advantageous for avoiding CNS-related side effects, enzalutamide's moderate penetration makes it a more suitable tool for studies investigating AR signaling within the central nervous system or in brain metastasis models.

Evidence DimensionRelative Brain Concentration at 8h (Rat Model)
Target Compound Data~46x higher than Darolutamide
Comparator Or BaselineApalutamide (~26x higher than Darolutamide), Darolutamide (Baseline)
Quantified DifferenceSignificantly higher CNS exposure than Darolutamide
ConditionsWhole-body autoradiography in rats after a single oral dose of 14C-labeled compounds.

This allows a rational choice between second-generation AR inhibitors based on whether the experimental model requires CNS target engagement or specifically needs to exclude it.

Models of Bicalutamide-Resistant Prostate Cancer

Given its 5- to 8-fold higher binding affinity for the androgen receptor and its lack of partial agonist activity, Enzalutamide is the appropriate choice for in vitro and in vivo models where resistance to first-generation antiandrogens like bicalutamide has been established, particularly those involving AR overexpression.

Long-Term In Vivo Efficacy Studies Requiring a High Potency Standard

In preclinical studies designed to assess long-term tumor control or progression, Enzalutamide provides a clear efficacy advantage over bicalutamide, extending median progression-free survival by over 13 months in a key clinical trial. This makes it a more suitable positive control or therapeutic candidate where a high degree of target inhibition is required over extended periods.

Neuro-oncology Research Involving Androgen Receptor Signaling

For research into the role of the androgen receptor in the central nervous system, including primary brain tumors or brain metastases of prostate cancer, Enzalutamide's ability to moderately penetrate the blood-brain barrier is a key advantage over analogs with very low penetration like darolutamide.

Development of Advanced Formulations for Poorly Soluble Compounds

As a well-characterized BCS Class II compound, Enzalutamide serves as an ideal model compound for process development and testing of novel formulation strategies (e.g., amorphous solid dispersions, SNEDDS) aimed at improving the bioavailability of poorly water-soluble APIs. Its known challenges with recrystallization provide a rigorous test for formulation stability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

464.09300959 Da

Monoisotopic Mass

464.09300959 Da

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

93T0T9GKNU

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (60%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Enzalutamide is indicated for the treatment of castration-resistant prostate cancer, metastatic castration-sensitive prostate cancer (mCSPC), and non-metastatic castration-sensitive prostate cancer (nmCSPC) with biochemical recurrence at high risk for metastasis (high-risk BCR). It is also used in combination with [talazoparib] for the treatment of adult patients with HRR gene-mutated mCRPC.
FDA Label
Xtandi is indicated for: the treatment of adult men with metastatic hormone-sensitive prostate cancer (mHSPC) in combination with androgen deprivation therapy (see section 5. 1). the treatment of adult men with high-risk non-metastatic castration-resistant prostate cancer (CRPC) (see section 5. 1). the treatment of adult men with metastatic CRPC who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated (see section 5. 1). the treatment of adult men with metastatic CRPC whose disease has progressed on or after docetaxel therapy.

Livertox Summary

Enzalutamide is a third generation, oral nonsteroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer. Enzalutamide is associated with a low rate of serum enzyme elevation during therapy but has not been linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Enzalutamide
US Brand Name(s): Xtandi
FDA Approval: Yes
Enzalutamide is approved to treat: Prostate cancer. It is used: In patients whose cancer is castration resistant (has not responded to treatments that lower testosterone levels).
In patients whose cancer has metastasized and is castration sensitive (has responded to treatments that lower testosterone levels).
Enzalutamide is also being studied in the treatment of other types of cancer.

Pharmacology

Resitance to enzalutamide therapy has been observed. This may occurred due to an upregulation of NF-κB2/p52.
Enzalutamide is an orally bioavailable, organic, non-steroidal small molecule targeting the androgen receptor (AR) with potential antineoplastic activity. Through a mechanism that is reported to be different from other approved AR antagonists, enzalutamide inhibits the activity of prostate cancer cell ARs, which may result in a reduction in prostate cancer cell proliferation and, correspondingly, a reduction in the serum prostate specific antigen (PSA) level. AR over-expression in prostate cancer represents a key mechanism associated with prostate cancer hormone resistance.

ATC Code

L02BB04
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BB - Anti-androgens
L02BB04 - Enzalutamide

Mechanism of Action

Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity. It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes. Enzalutamide binds to the AR with 5 to 8-fold greater affinity than first-generation antiandrogens such as bicalutamide and only 2-3 fold reduced affinity than the natural ligand dihydrotestosterone. Molecular docking showed that enzalutamide binds to the ligand binding domain of the AR distinctive from that of bicalutamide.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

915087-33-1

Absorption Distribution and Excretion

The median Tmax is 1 hour (0.5 to 3 hours) following a single 160 mg dose of capsules and 2 hours (0.5 to 6 hours) following a single 160 mg dose of tablets. Enzalutamide achieves steady-state by Day 28 and its AUC accumulates approximately 8.3-fold relative to a single dose. At steady-state, the mean (%CV) maximum concentration (Cmax) for enzalutamide and N-desmethyl enzalutamide is 16.6 µg/mL (23%) and 12.7 µg/mL (30%), respectively, and the mean (%CV) minimum concentrations (Cmin) are 11.4 µg/mL (26%) and 13.0 µg/mL (30%), respectively.
Enzalutamide is primarily eliminated by hepatic metabolism. 71% of the dose is recovered in urine (including only trace amounts of enzalutamide and N-desmethyl enzalutamide), and 14% is recovered in feces (0.4% of the dose as unchanged enzalutamide and 1% as N-desmethyl enzalutamide).
The mean (%CV) volume of distribution after a single oral dose is 110 L (29%).
The mean apparent clearance (CL/F) of enzalutamide after a single dose is 0.56 L/h (0.33 to 1.02 L/h).

Metabolism Metabolites

Enzalutamide is metabolized by CYP2C8 and CYP3A4. CYP2C8 is primarily responsible for the formation of the active metabolite (N-desmethyl enzalutamide). Carboxylesterase 1 metabolizes N-desmethyl enzalutamide and enzalutamide to the inactive carboxylic acid metabolite.

Wikipedia

Enzalutamide

Biological Half Life

The mean terminal half-life (t1/2) for enzalutamide in patients after a single oral dose is 5.8 days (range 2.8 to 10.2 days). Following a single 160 mg oral dose of enzalutamide in healthy volunteers, the mean terminal t1/2 for N-desmethyl enzalutamide is approximately 7.8 to 8.6 days.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: El-Amm J, Patel N, Freeman A, Aragon-Ching JB. Metastatic Castration-Resistant Prostate Cancer: Critical Review of Enzalutamide. Clin Med Insights Oncol. 2013 Aug 21;7:235-245. Review. PubMed PMID: 24179414; PubMed Central PMCID: PMC3813614.
2: Pal SK, Stein CA, Sartor O. Enzalutamide for the treatment of prostate cancer. Expert Opin Pharmacother. 2013 Apr;14(5):679-85. doi: 10.1517/14656566.2013.775251. Epub 2013 Feb 27. Review. PubMed PMID: 23441761.
3: Ha YS, Goodin S, DiPaola RS, Kim IY. Enzalutamide for the treatment of castration-resistant prostate cancer. Drugs Today (Barc). 2013 Jan;49(1):7-13. doi: 10.1358/dot.2013.49.1.1910724. Review. PubMed PMID: 23362491.
4: Rawlinson A, Mohammed A, Miller M, Kunkler R. The role of enzalutamide in the treatment of castration-resistant prostate cancer. Future Oncol. 2012 Sep;8(9):1073-81. doi: 10.2217/fon.12.99. Review. PubMed PMID: 23030482.

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